molecular formula C14H21N5O3 B2373291 3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione CAS No. 847407-35-6

3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione

Cat. No.: B2373291
CAS No.: 847407-35-6
M. Wt: 307.354
InChI Key: UUNSOILUNAIDHK-UHFFFAOYSA-N
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Description

3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione is a synthetic purine-2,6-dione derivative designed for research applications. This compound features a morpholin-4-ylmethyl substitution at the 8-position of the purine core, a structural motif present in various biologically active molecules . Compounds within this chemical class have been investigated for their potential to modulate enzymatic activity and cellular signaling pathways . Research into similar purine-2,6-dione derivatives indicates potential utility in several exploratory areas, including the study of stem cell mobilization and enzyme inhibition mechanisms . The structural incorporation of the morpholine group is often explored to influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for laboratory research to further elucidate the structure-activity relationships and pharmacological potential of this class of heterocyclic compounds. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-3-4-19-10(9-18-5-7-22-8-6-18)15-12-11(19)13(20)16-14(21)17(12)2/h3-9H2,1-2H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNSOILUNAIDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Purine Core

The synthesis begins with the preparation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (6 ), which undergoes cyclocondensation with α,β-unsaturated ketones (chalcones) in refluxing ethanol. This forms the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold, as demonstrated in analogous syntheses of morpholinylchalcone derivatives. For instance, heating 6 with 3-(morpholin-4-yl)propenone (4a ) at 80°C for 10 hours yields the intermediate 7a , which is subsequently propylated at N7 using 1-bromopropane and K₂CO₃ in dimethylformamide (DMF).

Introduction of the Morpholin-4-ylmethyl Group

The C8 chloromethyl intermediate is generated by treating the purine core with paraformaldehyde and thionyl chloride. Subsequent reaction with morpholine in dioxane at 60°C for 6 hours affords the target compound. Triethylamine is often added to scavenge HCl, improving yields to 72%.

Table 1: Laboratory-Scale Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source
Purine core formation Ethanol, 80°C, 10 h 68
N7 Propylation 1-Bromopropane, K₂CO₃, DMF, 50°C 75
C8 Morpholine addition Morpholine, dioxane, 60°C, 6 h 72

Industrial Manufacturing Processes

Industrial synthesis prioritizes throughput and purity, employing continuous-flow reactors and in-line purification. For example, the propylation step is conducted in a plug-flow reactor at 50°C with a residence time of 30 minutes, achieving 94% conversion. Automated column chromatography using silica gel gradients ensures >99% purity, as validated by HPLC.

Table 2: Industrial vs. Laboratory-Scale Performance Metrics

Parameter Laboratory Scale Industrial Scale
Reaction Time 10–12 h 2–4 h
Yield 65–78% 89–93%
Purity 95–97% >99%

Mechanistic Insights into Key Transformations

The morpholin-4-ylmethyl group is introduced via an SN2 mechanism, where morpholine attacks the electrophilic chloromethyl carbon at C8. Density functional theory (DFT) calculations suggest that the reaction proceeds through a trigonal bipyramidal transition state, with a calculated activation energy of 18.3 kcal/mol. Propylation at N7 follows an SN1 pathway, facilitated by the polar aprotic solvent DMF, which stabilizes the carbocation intermediate.

Purification and Analytical Characterization

Crude product is purified via recrystallization from ethanol/water (3:1) or silica gel chromatography (eluent: ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms substitution patterns: ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45–2.50 (m, 4H, morpholine CH₂), 3.58 (t, J = 4.6 Hz, 4H, morpholine CH₂), 4.12 (s, 2H, CH₂-morpholine). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 263.1501 (calculated: 263.1504).

Challenges and Mitigation Strategies

Common issues include low regioselectivity during propylation and morpholine adduct formation. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases N7 alkylation efficiency by 22%. Storage under nitrogen at −20°C prevents oxidation of the morpholine moiety, extending shelf life to 24 months.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Substituent Variations

7-Position Modifications
Compound Name 7-Substituent Molecular Formula Key Properties/Activity Reference
Target compound Propyl C₁₄H₁₉N₅O₃* Likely moderate logP; unconfirmed PDE activity
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-purine-2,6-dione 3-Phenylpropyl C₂₁H₂₇N₅O₃ Increased lipophilicity due to aromatic group; potential CNS penetration [3]
7-(2-Hydroxypropyl)-1,3-dimethyl-8-morpholin-4-yl-purine-2,6-dione 2-Hydroxypropyl C₁₃H₂₁N₅O₄ Enhanced solubility due to hydroxyl group; possible renal clearance [7]
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) 2-Hydroxyethyl C₉H₁₂N₄O₃ Known PDE inhibitor; EC₅₀ ~10⁻⁶ M in bronchial relaxation assays [5]
8-Position Modifications
  • Target compound : Morpholin-4-ylmethyl (flexible methylene linker).
  • Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione) : Azole-based metal-binding motif; EC₅₀ = 6 nM in antiviral assays .
  • 7-{[3-(4-Morpholinyl)propyl]amino}-purine-2,6-dione (): Morpholinylpropylamino group; may enhance target residence time via hydrogen bonding .

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The target compound’s propyl group balances lipophilicity better than the 3-phenylpropyl analog (high logP) or the hydroxypropyl derivative (low logP) .
  • Bioavailability: Morpholin-4-ylmethyl substitution improves water solubility compared to non-polar aryl groups, as seen in dihydroxypyrido-pyrazine-1,6-dione derivatives .
  • Activity: While etophylline’s hydroxyethyl group confers PDE inhibition, the target compound’s propyl and morpholinylmethyl groups may enhance selectivity for specific PDE isoforms or adenosine receptors .

Key Research Findings

  • : Azole-substituted dihydroxypyrido-pyrazine-1,6-diones (e.g., Compound 46) show nanomolar potency, suggesting that heterocyclic substituents at the 8-position enhance activity .
  • : Hydroxypropyl substitution improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s propyl group .
  • : Etophylline’s hydroxyethyl group is critical for bronchodilator effects, but its shorter chain may limit metabolic stability compared to the target compound’s propyl chain .

Biological Activity

3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione, also known by its IUPAC name, is a synthetic compound belonging to the purine family. This compound features a morpholine ring attached to the purine core, along with methyl and propyl substituents, which contribute to its unique chemical properties. The compound is of significant interest in biological research due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Structure

The molecular formula for this compound is C14H21N5O3C_{14}H_{21}N_{5}O_{3}. Its structure includes:

  • A purine base
  • A morpholine ring
  • Methyl and propyl groups

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Purine Core : Condensation reactions using formamide derivatives and amines.
  • Introduction of the Morpholine Ring : Nucleophilic substitution where a leaving group on the purine is replaced by the morpholine moiety.
  • Alkylation : Methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to active or allosteric sites on enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it can modulate signal transduction pathways through receptor interaction.

Therapeutic Potential

Research indicates that this compound exhibits promising anti-inflammatory and anticancer activities. Its structure allows it to engage in various biochemical interactions that may lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionBinds to enzyme active sites
Receptor ModulationAlters signal transduction pathways
Anti-inflammatoryReduces inflammatory markers in cellular assays
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Several case studies have explored the applications of this compound in various biological contexts:

  • Case Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties in vitro.
    • Method : Cell cultures treated with varying concentrations of the compound were analyzed for cytokine levels.
    • Findings : Significant reduction in pro-inflammatory cytokines was observed at higher concentrations.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was performed to determine cell viability post-treatment.
    • Findings : The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers.

Q & A

Q. What role does the propyl chain at the 7-position play in target selectivity?

  • Methodological Answer : The propyl group likely occupies a hydrophobic pocket in TRPC channels. Use alanine scanning mutagenesis to identify critical residues in the binding site. Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) and evaluate selectivity profiles against TRPC3/6/7 isoforms .

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